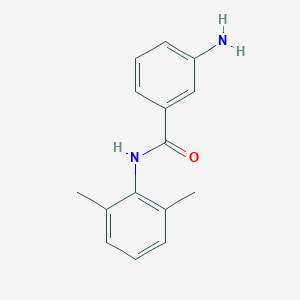

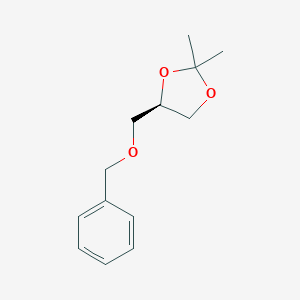

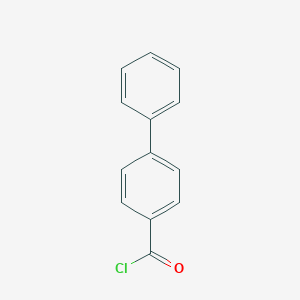

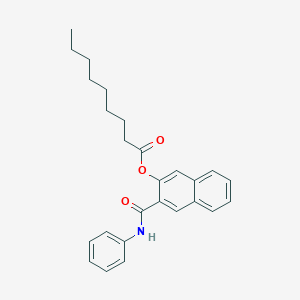

![molecular formula C49H85NO14 B083354 (1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one CAS No. 11015-84-2](/img/structure/B83354.png)

(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ossamycin is a macrolide antibiotic that was originally isolated from the culture broths of Streptomyces hygroscopicus var. ossamyceticus. It has a role as an antineoplastic agent and a bacterial metabolite. It is a macrolide antibiotic, a spiroketal, a cyclic hemiketal, a secondary alcohol, a tertiary alcohol and an organic heterotetracyclic compound.

科学的研究の応用

Asymmetric Synthesis and Stereochemistry

- The compound's asymmetric synthesis has been a topic of interest, particularly in the context of polyketide spiroketals. Studies demonstrate the conversion of related compounds with high stereo- and enantioselectivity, yielding spiroketal products. These products have shown potential in cancer cell growth inhibition in specific human cancer cell lines (Meilert, Pettit, Vogel, 2004).

Spiroketal Derivatives and Biological Activity

- Spirocyclic analogues of nucleosides, which are structurally related to this compound, have been synthesized and evaluated for biological activity. These derivatives showed modest inhibitory effects on viruses like human cytomegalovirus and Epstein-Barr virus, with some being substrates for enzymes like adenosine deaminase (Guan, Ksebati, Cheng, Drach, Kern, Žemlička, 2000).

Stereoselective Synthesis and Medicinal Chemistry

- The stereoselective synthesis of compounds related to this one has been explored for its relevance in medicinal chemistry. For instance, the synthesis of bicyclic σ receptor ligands derived from (R)- and (S)-glutamate, which have shown significant affinity for σ receptors and inhibited cell growth in human tumor cell lines (Geiger, Zelenka, Weigl, Fröhlich, Wibbeling, Lehmkuhl, Schepmann, Grünert, Bednarski, Wünsch, 2007).

Potential in Antiviral Therapies

- Related compounds have demonstrated potential in antiviral therapies. For instance, studies on nucleoside analogues based on methylenecyclopropane structures have shown antiviral activity against a range of viruses, including cytomegalovirus, Epstein-Barr virus, and hepatitis B virus (Qiu, Ksebati, Ptak, Fan, Breitenbach, Lin, Cheng, Kern, Drach, Žemlička, 1998).

Synthetic Methodologies and Characterization

- The synthetic methodologies and characterization of similar compounds have been crucial in understanding their structural and chemical properties. This includes the use of techniques like atmospheric pressure chemical ionization multi-stage mass spectrometry, which aids in the characterization of stereoisomeric synthons of cyclopropane amino acids (Cristoni, Cativiela, Jiménez, Traldi, 2000).

特性

CAS番号 |

11015-84-2 |

|---|---|

製品名 |

(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one |

分子式 |

C49H85NO14 |

分子量 |

912.2 g/mol |

IUPAC名 |

(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one |

InChI |

InChI=1S/C49H85NO14/c1-11-34(51)26-35-19-17-24-48(62-35)28-37-30(2)38(63-48)29-49(58)33(27-45(5,6)64-49)18-15-13-12-14-16-23-46(7,56)44(55)42(61-40-21-20-36(50(9)10)32(4)59-40)41(53)31(3)43(54)47(8,57)25-22-39(52)60-37/h15,18,22,25,30-38,40-44,51,53-58H,11-14,16-17,19-21,23-24,26-29H2,1-10H3/b18-15-,25-22+/t30-,31+,32-,33+,34+,35+,36-,37-,38-,40-,41+,42-,43-,44+,46+,47+,48+,49-/m0/s1 |

InChIキー |

XGECDDPXIKFBTE-AUFVQPSPSA-N |

異性体SMILES |

CC[C@H](C[C@H]1CCC[C@]2(O1)C[C@H]3[C@@H]([C@@H](O2)C[C@]4([C@@H](CC(O4)(C)C)/C=C/CCCCC[C@@]([C@@H]([C@H]([C@@H]([C@H]([C@@H]([C@](/C=C/C(=O)O3)(C)O)O)C)O)O[C@H]5CC[C@@H]([C@@H](O5)C)N(C)C)O)(C)O)O)C)O |

SMILES |

CCC(CC1CCCC2(O1)CC3C(C(O2)CC4(C(CC(O4)(C)C)C=CCCCCCC(C(C(C(C(C(C(C=CC(=O)O3)(C)O)O)C)O)OC5CCC(C(O5)C)N(C)C)O)(C)O)O)C)O |

正規SMILES |

CCC(CC1CCCC2(O1)CC3C(C(O2)CC4(C(CC(O4)(C)C)C=CCCCCCC(C(C(C(C(C(C(C=CC(=O)O3)(C)O)O)C)O)OC5CCC(C(O5)C)N(C)C)O)(C)O)O)C)O |

同義語 |

Ossamycin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。